molecular formula C25H34O8 B13430430 4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

Cat. No.: B13430430
M. Wt: 462.5 g/mol
InChI Key: VWQWXZAWFPZJDA-RRDJUGERSA-N
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Description

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid is a complex organic compound that belongs to the class of steroids. Steroids are characterized by their cyclopenta[a]phenanthrene ring structure, which is a core feature of many biologically active molecules, including hormones and vitamins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Conversion of ketones to secondary alcohols.

    Substitution: Introduction of the oxoethoxy and oxobutanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is often optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones and carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, Acyl chlorides.

Major Products

The major products formed from these reactions include various hydroxylated and carboxylated derivatives, which can be further utilized in pharmaceutical and biochemical applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex steroids and other biologically active molecules. It serves as a model compound for studying steroid chemistry and reaction mechanisms.

Biology

In biological research, the compound is used to study the effects of steroids on cellular processes. It helps in understanding the role of steroids in cell signaling and metabolism.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. They are also used in hormone replacement therapies.

Industry

In the industrial sector, the compound is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways, including those involved in inflammation, cell growth, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid apart is its specific functional groups and stereochemistry, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25+/m0/s1

InChI Key

VWQWXZAWFPZJDA-RRDJUGERSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C(=O)COC(=O)CCC(=O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O

Origin of Product

United States

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